molecular formula C14H9NO6 B6401183 2-(4-Carboxyphenyl)-4-nitrobenzoic acid CAS No. 1261943-54-7

2-(4-Carboxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6401183
CAS No.: 1261943-54-7
M. Wt: 287.22 g/mol
InChI Key: XGNCWPPNCNFYTH-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4-nitrobenzoic acid is a disubstituted benzoic acid derivative featuring a nitro group (-NO₂) at the 4-position and a 4-carboxyphenyl moiety (-C₆H₄COOH) at the 2-position of the benzene ring. This dual-functionalized structure combines electron-withdrawing (nitro) and electron-donating (carboxylic acid) groups, making it a versatile intermediate in organic synthesis and coordination chemistry. The compound’s planar aromatic system and hydrogen-bonding capabilities enable applications in crystal engineering, metal-organic frameworks (MOFs), and bioactive molecule design .

Properties

IUPAC Name

2-(4-carboxyphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)12-7-10(15(20)21)5-6-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNCWPPNCNFYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689931
Record name 5-Nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-54-7
Record name [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxyphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(4-carboxyphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid, nitric acid.

Major Products Formed:

    Reduction: Amino derivatives, alcohols.

    Substitution: Halogenated, sulfonated, and further nitrated derivatives.

Scientific Research Applications

2-(4-Carboxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Carboxyphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may be harnessed for therapeutic purposes, such as in cancer treatment. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(4-Carboxyphenyl)-4-nitrobenzoic acid with key analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Applications/Properties References
This compound C₁₄H₉NO₆ 4-NO₂, 2-(4-COOH-C₆H₄) Nitro, carboxylic acid Coordination compounds, NO inhibition
4-Nitrobenzoic acid C₇H₅NO₄ 4-NO₂ Nitro, carboxylic acid Organic synthesis, pharmaceuticals
2-(Acetylamino)-4-nitrobenzoic acid C₉H₈N₂O₅ 4-NO₂, 2-NHCOCH₃ Nitro, acetylamino, carboxylic acid Intermediate in drug synthesis
5-(4-Carboxyphenyl)-2-furancarbonitrile C₁₂H₇NO₃ 4-COOH-C₆H₄ attached to furan Carboxylic acid, nitrile, furan Heterocyclic synthesis
cPTIO (NO inhibitor) C₁₆H₁₇N₃O₅ 4-Carboxyphenyl, tetramethylimidazole Carboxylic acid, imidazoline Biological research (NO scavenging)

Key Observations :

  • Substituent Reactivity: Electron-withdrawing groups like -NO₂ reduce the condensation reactivity of benzoic acid derivatives compared to electron-donating groups (e.g., -CH₃, -OCH₃) .
  • Biological Activity : The presence of a 4-carboxyphenyl group enhances metal-binding capacity, as seen in copper complexes with antimicrobial properties . In contrast, benzamide analogs with long acyl chains exhibit histone acetyltransferase (HAT) inhibitory activity .

Physicochemical Properties

Property This compound 4-Nitrobenzoic acid 2-(Acetylamino)-4-nitrobenzoic acid
Molecular Weight (g/mol) 295.23 167.12 224.17
Solubility Low in water; soluble in polar solvents Moderate in hot water Low in water; soluble in DMSO
Melting Point Not reported 242–244°C Not reported
Acidity (pKa) ~1.3 (COOH), ~3.4 (Ar-COOH) ~1.7 (COOH) ~1.5 (COOH), ~10.5 (NHCOCH₃)

Notes:

  • The additional 4-carboxyphenyl group in the target compound increases molecular weight and steric hindrance, reducing solubility compared to simpler derivatives like 4-nitrobenzoic acid .
  • Dual carboxylic acid groups enable diverse coordination modes with metals, as demonstrated in imine-carboxylic acid frameworks .

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